1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid
Description
1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a pyrazole-derived carboxylic acid featuring an isopropyl group at the 1-position and a pyridin-2-ylmethoxy substituent at the 5-position. This structure combines a heterocyclic pyrazole core with a pyridine moiety, which is often associated with enhanced binding affinity in medicinal chemistry due to its hydrogen-bonding and π-stacking capabilities.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-propan-2-yl-5-(pyridin-2-ylmethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)16-12(11(7-15-16)13(17)18)19-8-10-5-3-4-6-14-10/h3-7,9H,8H2,1-2H3,(H,17,18) |
InChI Key |
CJMXBLULIRQONA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the isopropyl and pyridin-2-ylmethoxy groups. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparison with Similar Compounds
(a) Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic Acid)
- Key Features: A pyrazole-4-carboxylic acid derivative with a 3-cyano-4-neophenyl group.
- Activity: Exhibits mixed-type XO inhibition with an IC₅₀ of 5.8 nM, significantly lower than allopurinol (IC₅₀: 260 nM). This highlights the critical role of electron-withdrawing groups (e.g., cyano) in enhancing inhibitory potency .
- Comparison : Unlike the target compound’s pyridinylmethoxy group, Y-700’s aromatic substituent likely enhances hydrophobic interactions with XO’s active site.
(b) 2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic Acid
- Key Features : A thiazole-carboxylic acid with indole and nitro substituents.
- Activity : Demonstrates potent XO inhibition (IC₅₀: 5.1 nM ) and uric acid-lowering efficacy in hyperuricemic rat models .
- Comparison : The nitro group and indole system may contribute to stronger binding than the pyridinylmethoxy group in the target compound, though metabolic stability could differ due to the thiazole core.
Structural Analogues with Varied Pharmacophores
(a) 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
- Key Features : Replaces the pyridinylmethoxy group with a phenyl ring.
- This contrasts with the target compound’s pyridine moiety, which may offer better solubility and hydrogen-bonding capacity .
(b) 1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid
- Key Features : Incorporates an oxadiazole ring fused to the pyridine group.
- Relevance: The oxadiazole moiety is known to improve metabolic stability and bioavailability in drug design.
Ester Derivatives and Prodrug Strategies
1-(4-Fluoro-2-methyl-phenyl)-2-(4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yl-1H-pyrazole-4-carboxylic Acid Isopropyl Ester
- Key Features : An ester derivative with a sulfonyl group and fluorine atom.
- Relevance : Esterification of the carboxylic acid group (as in the target compound) is a common prodrug strategy to enhance oral absorption. The sulfonyl group may confer anti-inflammatory or kinase-inhibitory properties .
Data Tables
Table 1: Inhibitory Activity of Pyrazole-Carboxylic Acid Derivatives
| Compound | IC₅₀ (nM) | Target Enzyme | Key Substituents |
|---|---|---|---|
| Y-700 | 5.8 | Xanthine oxidase | 3-Cyano-4-neophenyl |
| 2-(7-Nitro-5-isopropoxy-indol-2-yl)-thiazole | 5.1 | Xanthine oxidase | Indole, nitro, thiazole |
| Allopurinol | 260 | Xanthine oxidase | Purine analog |
Table 2: Structural Comparison of Pyrazole Derivatives
| Compound | 1-Position | 5-Position | 4-Position |
|---|---|---|---|
| Target Compound | Isopropyl | Pyridin-2-ylmethoxy | Carboxylic acid |
| 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Phenyl | Isopropyl | Carboxylic acid |
| Y-700 | 3-Cyano-4-neophenyl | - | Carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
